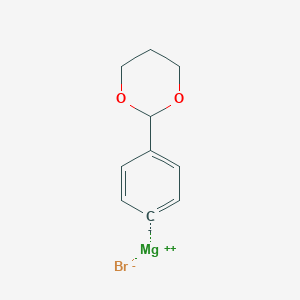

4-(1,3-Dioxan-2-YL)phenylmagnesium bromide

説明

General Overview of Organometallic Reagents in Chemical Transformations

Organometallic chemistry, a field that bridges organic and inorganic chemistry, has provided a powerful toolkit for synthetic chemists. The introduction of organometallic reagents revolutionized the ability to construct complex molecules. uni-muenchen.de These compounds, characterized by a direct bond between a carbon atom and a metal, are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgsigmaaldrich.com Their reactivity, which is governed by the nature of the metal and the organic moiety, allows for a wide array of chemical transformations that are often difficult to achieve through traditional synthetic methods.

Significance of Grignard Reagents as Nucleophilic Synthons

First discovered by François Auguste Victor Grignard, an achievement for which he was awarded the Nobel Prize in Chemistry in 1912, organomagnesium halides, or Grignard reagents, quickly became an indispensable tool in organic synthesis. acechemistry.co.uknumberanalytics.com These reagents are typically formed by reacting an alkyl or aryl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgacechemistry.co.ukebsco.com

The fundamental utility of Grignard reagents stems from the polarity of the carbon-magnesium bond. wikipedia.orglibretexts.org Carbon, being more electronegative than magnesium, draws the bonding electrons towards itself, resulting in a partial negative charge on the carbon atom and a partial positive charge on the magnesium atom. numberanalytics.comlibretexts.org This polarization effectively makes the carbon atom a potent nucleophile, capable of attacking electrophilic centers such as the carbon atom in a carbonyl group. numberanalytics.comlibretexts.org This reactivity allows for the formation of new carbon-carbon bonds, a critical step in building more complex molecular skeletons. wikipedia.orgnumberanalytics.com Grignard reagents react with aldehydes and ketones to produce secondary and tertiary alcohols, respectively, and with formaldehyde (B43269) to yield primary alcohols. ebsco.comlibretexts.orgorganic-chemistry.org They can also react with carbon dioxide to form carboxylic acids after an acidic workup. acechemistry.co.ukmiracosta.edu

Positioning of 4-(1,3-Dioxan-2-YL)phenylmagnesium bromide within Contemporary Synthetic Strategies

This compound is a functionalized aryl Grignard reagent that exemplifies modern synthetic strategies. Its structure incorporates a phenyl ring, the Grignard functionality (MgBr), and a 1,3-dioxane (B1201747) ring. This dioxane group is a cyclic acetal (B89532), which serves as a protecting group for an aldehyde. This feature is crucial as it allows the powerful nucleophilicity of the Grignard reagent to be utilized in the presence of a latent carbonyl group, which would otherwise be incompatible.

The synthesis of such functionalized Grignard reagents can be achieved through methods like halogen-magnesium exchange, which tolerates a variety of functional groups. wikipedia.orgacs.org This allows for the preparation of complex reagents that can introduce specific functionalities into a target molecule in a single step.

The strategic importance of this compound lies in its role as a bifunctional synthon. It provides a nucleophilic aryl source that can participate in standard Grignard reactions, such as additions to carbonyls or cross-coupling reactions with organic halides. wikipedia.orgacs.org Following the Grignard reaction, the dioxane protecting group can be removed under acidic conditions to reveal the aldehyde functionality, which can then undergo further transformations. This capacity for sequential reactions makes it a valuable building block in multi-step syntheses.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁BrMgO₂ |

| InChI Key | NTNZAUQMCHYSAP-UHFFFAOYSA-M |

| MDL Number | MFCD03840899 |

| Common Solvent | Tetrahydrofuran (THF) |

| Typical Concentration | 0.25 M |

Data sourced from Fluorochem fluorochem.co.uk

Research Trajectories and Unexplored Potentials of the Compound

The development of functionalized Grignard reagents like this compound is part of a larger trend in organic synthesis toward creating complex molecules with high efficiency and selectivity. uni-muenchen.decmu.edu The ability to incorporate protected functional groups allows for late-stage functionalization, a highly desirable strategy in the synthesis of novel pharmaceuticals and materials. cas.cn

Future research involving this compound could focus on several key areas:

Total Synthesis of Natural Products: Its structure is well-suited for the synthesis of complex natural products that contain a benzaldehyde (B42025) moiety or require the introduction of an aryl group adjacent to a formyl group precursor.

Development of Novel Cross-Coupling Reactions: Exploring its reactivity in modern, catalyzed cross-coupling reactions could lead to new methods for constructing biaryl systems or other complex scaffolds. acs.org The presence of the ether-like dioxane group may influence catalyst performance and reaction outcomes.

Materials Science: Incorporating this reagent into polymerization reactions could lead to the synthesis of functional polymers with pendant aldehyde groups, which can be used for post-polymerization modifications to create advanced materials. cmu.edu

Medicinal Chemistry: The compound could serve as a key intermediate in the synthesis of new drug candidates. For instance, similar functionalized Grignard reagents are used in the synthesis of antimalarial drugs. sigmaaldrich.com

The unexplored potential of this compound lies in its combination of established Grignard reactivity with the strategic advantage of a protected functional group, opening avenues for innovative synthetic designs.

Structure

3D Structure of Parent

特性

IUPAC Name |

magnesium;2-phenyl-1,3-dioxane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11O2.BrH.Mg/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;/h2-3,5-6,10H,4,7-8H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAICYGHCHXXSDO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)C2=CC=[C-]C=C2.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrMgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1,3 Dioxan 2 Yl Phenylmagnesium Bromide

Formation of the Grignard Reagent from Aryl Halide Precursors

The creation of 4-(1,3-Dioxan-2-YL)phenylmagnesium bromide is achieved through the reaction of a halogenated aryl precursor with magnesium metal. adichemistry.com This oxidative insertion of magnesium between the carbon-halogen bond is a fundamental method for preparing Grignard reagents. adichemistry.com

Precursor Synthesis: Halogenated 4-(1,3-Dioxan-2-YL)benzene Derivatives

The primary precursor for this Grignard reagent is a halogenated version of 4-(1,3-Dioxan-2-YL)benzene, typically 4-bromo-1-(1,3-dioxan-2-yl)benzene. The synthesis of this precursor starts with a commercially available substituted benzaldehyde (B42025), such as 4-bromobenzaldehyde.

This aldehyde undergoes a condensation reaction with 1,3-propanediol to form the cyclic acetal (B89532), also known as the 1,3-dioxane (B1201747) ring. researchgate.net This reaction serves to protect the aldehyde functional group, which would otherwise be incompatible with the highly nucleophilic Grignard reagent to be formed. The reaction is typically carried out in a boiling solvent like benzene with a catalyst, such as a sulfo cation exchanger, to drive the formation of the dioxane. researchgate.net

The general reaction is as follows: 4-Bromobenzaldehyde + 1,3-Propanediol ⇌ 4-Bromo-1-(1,3-dioxan-2-yl)benzene + Water

Optimized Reaction Conditions for Magnesium Insertion

The formation of the Grignard reagent is an exothermic reaction that is highly sensitive to the experimental setup. youtube.comhzdr.de Optimization of reaction conditions is critical for successful synthesis.

Grignard reagents are strong bases and nucleophiles that react readily with protic compounds, including water. quora.commasterorganicchemistry.com Therefore, the reaction must be conducted under strictly anhydrous (dry) conditions. adichemistry.com The solvents of choice are aprotic ethers, most commonly Diethyl ether (Et₂O) or Tetrahydrofuran (B95107) (THF). adichemistry.com

These ether solvents are crucial for several reasons:

Stabilization: The lone pairs of electrons on the ether's oxygen atom coordinate with the magnesium center of the Grignard reagent, forming a stable complex. vedantu.com This solvation is essential for the reagent's formation and stability.

Solubility: Grignard reagents are generally soluble in these ether solvents, allowing the reaction to proceed in the liquid phase. vedantu.com

Inertness: Ethers are unreactive towards the Grignard reagent, unlike protic solvents (e.g., water, alcohols) or halogenated solvents which can undergo exchange reactions. quora.comquora.com

Temperature control is vital throughout the Grignard reagent formation. The process can be divided into two main phases: initiation and propagation.

Initiation: The reaction between the aryl halide and the magnesium surface can be slow to start, a phenomenon known as an induction period. wikipedia.org Gentle heating with a heat gun is often used to initiate the reaction. youtube.com The start of the reaction is typically indicated by a color change in the solution to cloudy or brownish, and the spontaneous boiling of the solvent. prepchem.comyoutube.com

Propagation: Once initiated, the reaction is highly exothermic. hzdr.de The rate of addition of the aryl halide solution must be carefully controlled to maintain a gentle reflux from the heat of the reaction itself, without external heating. prepchem.com An ice bath should be kept on hand to cool the reaction if it becomes too vigorous. youtube.com For some functionalized Grignard reagents, maintaining very low temperatures (e.g., -78 °C) is necessary to prevent side reactions, though this level of cooling may not be required for all preparations. cmu.edu

Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction. adichemistry.comstackexchange.com Several strategies have been developed to activate the magnesium surface and break this oxide layer. stackexchange.com

| Activation Method | Description |

| Mechanical Activation | Crushing magnesium pieces in situ, rapid stirring, or using an ultrasonic bath can physically break the oxide layer, exposing fresh, reactive metal. stackexchange.comresearchgate.net |

| Chemical Activation | Small amounts of activating agents are added. Common agents include iodine (I₂), 1,2-dibromoethane, and methyl iodide. stackexchange.com 1,2-dibromoethane is advantageous as its reaction produces ethylene gas, providing a visual cue that the activation is working, and the side products are innocuous. stackexchange.comresearchgate.net |

| Pre-formed Reagent | Adding a small amount of a previously prepared Grignard reagent can help initiate the new reaction. stackexchange.com |

| Highly Reactive Magnesium | Using specially prepared, highly reactive forms of magnesium, such as Rieke magnesium (formed by reducing MgCl₂ with lithium or potassium), can circumvent the activation problem entirely. adichemistry.comwikipedia.orgstackexchange.com |

In Situ Monitoring of Grignard Reagent Formation

Monitoring the reaction in real-time is crucial for safety, optimization, and determining the endpoint. hzdr.de Since Grignard reactions can have a significant induction period followed by a strong exotherm, knowing when the reaction starts and how it progresses is vital. hzdr.de

Several Process Analytical Technology (PAT) methods are employed:

In Situ FTIR Spectroscopy: This technique can monitor the concentration of the aryl halide precursor and the formation of the Grignard reagent product in real-time. hzdr.demt.com By tracking the disappearance of the reactant's characteristic infrared peaks and the appearance of the product's peaks, the reaction's progress and completion can be accurately determined. mt.com

Reaction Calorimetry: By measuring the heat flow (q) of the reaction, the initiation, rate of conversion, and endpoint can be monitored. mt.com The onset of a significant exotherm clearly indicates the start of the reaction. hzdr.demt.com This method is also critical for assessing the reaction's safety profile. hzdr.de

Visual and Thermal Cues: In a laboratory setting, the initiation is often observed visually by a change in color and the onset of bubbling or self-refluxing. youtube.com A rise in temperature is a clear indicator of the exothermic reaction. mt.com

Post-Reaction Titration: While not an in situ method for monitoring progress, colorimetric titration can be used after the reaction is complete to determine the exact concentration of the active Grignard reagent formed. vapourtec.com

Comparative Synthetic Approaches and Analogues

The reactivity and stability of this compound can be better understood through comparison with its analogues. These comparisons shed light on the influence of the cyclic acetal protecting group and the effects of substituents on the phenyl ring.

Analysis of Reactivity and Stability Differences with Dioxolane Analogues

The nature of the cyclic acetal, specifically the ring size, plays a crucial role in the reactivity and stability of the corresponding Grignard reagent. The six-membered 1,3-dioxane ring in the title compound imparts different characteristics compared to its five-membered 1,3-dioxolane analogue, bromo[4-(1,3-dioxolan-2-yl)phenyl]magnesium.

The 1,3-dioxane ring is generally more sterically hindering than the 1,3-dioxolane ring. This increased steric bulk around the reactive Grignard center can influence its reaction rates with various electrophiles, potentially leading to slower reactions compared to the dioxolane counterpart.

From a stability perspective, the chair conformation of the 1,3-dioxane ring is conformationally less strained than the envelope or twist conformations of the 1,3-dioxolane ring. This inherent stability of the dioxane ring can translate to greater stability of the Grignard reagent in solution, potentially reducing the propensity for side reactions or decomposition over time.

| Feature | This compound | Bromo[4-(1,3-dioxolan-2-yl)phenyl]magnesium |

| Cyclic Acetal Ring Size | Six-membered (1,3-dioxane) | Five-membered (1,3-dioxolane) |

| Steric Hindrance | Higher | Lower |

| Conformational Strain | Lower (Chair conformation) | Higher (Envelope/Twist conformations) |

| Predicted Reactivity | Potentially Slower | Potentially Faster |

| Predicted Stability | Potentially Higher | Potentially Lower |

Influence of Substituents on Precursor Reactivity in Grignard Formation (e.g., Fluorine)

The introduction of substituents onto the phenyl ring of the precursor, 2-(4-bromophenyl)-1,3-dioxane (B2859675), can significantly impact the ease of Grignard reagent formation and the reactivity of the resulting organometallic compound. One illustrative example is the presence of a fluorine atom.

The formation of a Grignard reagent involves the insertion of magnesium into a carbon-halogen bond. The electronic nature of substituents on the aromatic ring can influence the feasibility of this process. Electron-withdrawing groups, such as fluorine, can make the aromatic ring more electron-deficient. This can, in some cases, facilitate the initial steps of the Grignard formation.

However, once the Grignard reagent is formed, the electron-withdrawing nature of the fluorine atom has a more pronounced effect on the reactivity of the C-Mg bond. The fluorine atom reduces the nucleophilicity of the carbanionic center on the phenyl ring. This decrease in nucleophilicity means that the fluorinated Grignard reagent will generally be less reactive towards electrophiles compared to its non-fluorinated counterpart.

While this reduced reactivity might be seen as a disadvantage in some contexts, it can be beneficial for enhancing selectivity in certain reactions. For instance, in competitive reaction environments, a less reactive Grignard reagent may exhibit greater chemoselectivity, reacting preferentially with more reactive electrophilic sites.

| Precursor Substituent | Effect on Grignard Formation | Effect on Grignard Reactivity |

| None (H) | Standard formation | Baseline nucleophilicity |

| Fluorine (F) | May facilitate formation due to electronic effects | Reduces nucleophilicity, leading to lower reactivity but potentially higher selectivity |

Reactivity Profiles and Mechanistic Investigations of 4 1,3 Dioxan 2 Yl Phenylmagnesium Bromide

Nucleophilic Addition Reactions

As a Grignard reagent, 4-(1,3-Dioxan-2-YL)phenylmagnesium bromide acts as a potent nucleophile due to the polarized carbon-magnesium bond, which imparts carbanionic character to the phenyl ring. libretexts.orglibretexts.org This reactivity is harnessed in additions to various electrophilic centers. masterorganicchemistry.com

Reactions with Carbonyl Electrophiles: Aldehydes, Ketones, and Esters

The addition of this compound to carbonyl compounds is a fundamental method for forming new carbon-carbon bonds and constructing complex alcohols. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org

Aldehydes and Ketones: The reaction with aldehydes and ketones proceeds via nucleophilic attack of the aryl carbanion on the electrophilic carbonyl carbon. jackwestin.com This addition forms a tetrahedral alkoxide intermediate, which upon acidic workup, yields the corresponding alcohol. masterorganicchemistry.com Reaction with aldehydes results in secondary alcohols, while reaction with ketones produces tertiary alcohols. libretexts.org For instance, the reaction with a simple ketone like acetone (B3395972) would yield a tertiary alcohol containing the 4-(1,3-dioxan-2-yl)phenyl group. libretexts.org

Esters: The reaction with esters is distinct in that it involves a double addition of the Grignard reagent. libretexts.orgmasterorganicchemistry.com The initial nucleophilic addition to the ester carbonyl leads to a tetrahedral intermediate. This intermediate then collapses, expelling an alkoxide leaving group to form a ketone. masterorganicchemistry.com This newly formed ketone is more reactive than the starting ester and immediately undergoes a second nucleophilic attack by another equivalent of the Grignard reagent. masterorganicchemistry.com Subsequent acidic workup yields a tertiary alcohol where two of the alkyl/aryl groups are derived from the Grignard reagent. libretexts.org

The general outcomes of these reactions are summarized in the table below.

| Carbonyl Substrate | Initial Product (after Grignard addition) | Final Product (after acidic workup) |

| Aldehyde (R'CHO) | Magnesium alkoxide of a secondary alcohol | Secondary alcohol |

| Ketone (R'COR'') | Magnesium alkoxide of a tertiary alcohol | Tertiary alcohol |

| Ester (R'COOR'') | Mixture of ketone and magnesium alkoxide | Tertiary alcohol (with two aryl groups) |

Regioselective Addition to Activated Heteroaromatic Systems (e.g., Pyrimidines)

The nucleophilic character of this compound extends to reactions with electron-deficient heteroaromatic systems. While specific studies detailing the reaction of this exact Grignard reagent with pyrimidines are not prevalent in the searched literature, the general reactivity of Grignard reagents with activated heteroaromatics is well-documented. researchgate.net For pyrimidines, which are π-deficient, direct nucleophilic addition is possible, especially if the ring is activated by electron-withdrawing groups or by conversion to a pyridinium (B92312) salt. The regioselectivity of such additions is dictated by the electronic and steric properties of the pyrimidine (B1678525) substrate.

Stereochemical Outcomes in Addition Reactions

The stereochemical course of Grignard additions to carbonyl compounds can be influenced by several factors, including the presence of chiral centers in the substrate or the use of chiral ligands.

When this compound adds to a prochiral ketone or an aldehyde with a stereocenter adjacent to the carbonyl group, a new stereocenter is created, leading to the potential for diastereomeric products. nih.gov The stereochemical outcome is often analyzed using models like Felkin-Anh and Cram's chelation-control model. nih.gov However, the actual diastereoselectivity can be complex and may not always follow these simple models. nih.gov

For additions to sterically hindered ketones, the reaction may proceed through a single-electron transfer (SET) mechanism rather than a direct nucleophilic attack. organic-chemistry.org In the context of creating chiral tertiary alcohols, research has shown that using chiral ligands, such as those derived from 1,2-diaminocyclohexane (DACH), can induce high levels of enantioselectivity in the addition of both aliphatic and aromatic Grignard reagents to ketones. nih.gov The ligand forms a complex with the Grignard reagent, creating a chiral environment that directs the nucleophilic attack to one face of the ketone, resulting in an enantioenriched product. nih.gov The stereochemistry of additions to steroidal epoxy-ketones has been shown to be directed by the stereochemistry of the epoxide itself. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond classic nucleophilic additions, this compound is a valuable partner in transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds between two different coupling partners.

Kumada Cross-Coupling Reactions

The Kumada coupling, reported independently by the Kumada and Corriu groups in 1972, is a cross-coupling reaction that joins an organic halide with a Grignard reagent, catalyzed typically by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for constructing biaryl structures and other C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds. wikipedia.orgorganic-chemistry.org this compound can serve as the nucleophilic partner, coupling with various aryl or vinyl halides. wikipedia.org The standard catalytic cycle for palladium-catalyzed Kumada coupling involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the Grignard reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

Iron-Catalyzed Systems: Ligand Effects and Iron Speciation

In recent years, iron has emerged as an economical, non-toxic, and environmentally friendly alternative to palladium and nickel for catalyzing cross-coupling reactions. nih.govnih.gov Simple iron salts, such as FeCl₃ or Fe(acac)₃, can effectively catalyze the Kumada coupling of aryl Grignard reagents with organic halides. nih.gov

Ligand Effects: The choice of ligand can significantly impact the efficiency and selectivity of iron-catalyzed Kumada couplings. While some systems operate without specialized ligands, nih.gov others benefit from their addition.

N-Heterocyclic Carbenes (NHCs): NHCs have been successfully employed as ligands in iron-catalyzed Kumada reactions, enabling the coupling of challenging substrates like aryl and alkyl chlorides. bris.ac.uk The addition of an NHC ligand can lead to a mixed iron speciation, with the iron-NHC complexes acting as slightly more active catalysts. bris.ac.uk

Phosphines: Bidentate phosphine (B1218219) ligands have been used to extend the scope of iron-catalyzed couplings to include substrates prone to β-hydride elimination. nih.gov For instance, sterically demanding bisphosphine ligands have shown high activity in coupling nonactivated alkyl halides with aryl Grignard reagents, helping to suppress the formation of side products. thieme-connect.de

Benign Ligands: Environmentally friendly cyclic urea (B33335) ligands have been used as effective replacements for the toxic solvent and ligand N-methylpyrrolidone (NMP) in iron-catalyzed C(sp²)–C(sp³) couplings. mdpi.com

Iron Speciation: The nature of the active catalytic species in iron-catalyzed cross-couplings is complex and a subject of ongoing investigation. bris.ac.uknih.gov Multiple oxidation states and species can be involved, and the exact mechanism can depend on the specific reactants and conditions. nih.gov

Proposed Catalytic Cycles: Various redox cycles have been proposed, including Fe(-II)/Fe(0), Fe(0)/Fe(II), Fe(I)/Fe(III), and Fe(II)/Fe(III). nih.gov Mechanistic studies on the coupling of aryl Grignards with alkyl halides suggest a common mechanism involving an Fe(I)-Fe(III) cycle. nih.gov

In Situ Species: Depending on the reaction conditions, different iron species can form in situ. With phenyl Grignard reagents, mono- and bis-phenylated iron(II) complexes have been identified. nih.gov In the presence of NMP, different species may form compared to reactions in THF alone. nih.gov

Iron Clusters: Recent computational and spectroscopic studies suggest that iron clusters, such as Fe₈Me₁₂⁻, may be involved, although they might not be the active catalytic species themselves. acs.org Instead, related clusters like Fe₈Me₁₁⁻ are proposed to initiate the reaction by abstracting a halogen to generate a radical, which then leads to the final product. acs.org The generation of an "inorganic Grignard reagent" with the formal composition [Fe(MgX)₂] has also been proposed as the key propagating species in many of these reactions. nih.gov

The following table summarizes findings from studies on iron-catalyzed cross-coupling involving aryl Grignard reagents.

| Catalyst System | Ligand/Additive | Key Mechanistic Insight/Observation | Reference(s) |

| FeCl₃ | N-Heterocyclic Carbene (NHC) | Addition of NHC leads to mixed iron speciation; slightly more active catalyst. | bris.ac.uk |

| Fe(acac)₃ | None | Mechanistic studies suggest difluoromethyl radical intervention from a Fe(0) ate complex. | nih.gov |

| FeCl₃ / Fe(acac)₃ | Cyclic Urea | Benign ligand replaces toxic NMP for C(sp²)-C(sp³) couplings. | mdpi.com |

| Iron(II) chloride complex | Bisphosphine | Chelating ligand suppresses side product formation in couplings with alkyl halides. | thieme-connect.de |

| FeCl₃ | (General Aryl Grignards) | Competitive Hammett study supports an Fe(I)-Fe(III) catalytic cycle. | nih.gov |

| Fe(acac)₃ | (Phenyl Grignard) | In situ studies show formation of mono- and bis-phenylated iron(II) species. | nih.gov |

Regioselectivity and Chemoselectivity in Cross-Coupling Transformations

In cross-coupling reactions, regioselectivity and chemoselectivity are crucial for achieving the desired product. The reactivity of different leaving groups in palladium-catalyzed cross-coupling reactions generally follows the order: –N₂⁺ > –I > –Br ~ -OTf > –Cl. nih.gov This inherent difference in reactivity allows for selective transformations when multiple distinct halogen substituents are present on the aromatic ring. For instance, in a molecule containing both a bromo and a chloro substituent, the bromo group is expected to react preferentially due to its greater reactivity. chemspider.com

The electronic and steric properties of the substrate also play a significant role in directing the regioselectivity of the reaction. nih.gov For example, in the Suzuki cross-coupling of 2,4-dibromopyridine, the reaction occurs selectively at the 2-position. researchgate.net This selectivity is attributed to the different electronic environments of the two carbon-bromine bonds.

Chemoselectivity is also a key consideration, particularly when multiple functional groups that can potentially react are present. The 1,3-dioxane (B1201747) group in this compound is a protecting group for a carbonyl functionality. organic-chemistry.orgthieme-connect.de This protection is essential as Grignard reagents readily react with unprotected carbonyls like ketones and esters. libretexts.org The acetal (B89532) structure of the 1,3-dioxane is stable under the basic conditions of Grignard reactions and is unreactive towards the nucleophilic Grignard reagent itself, thus ensuring that the coupling reaction occurs at the carbon-magnesium bromide bond. thieme-connect.delibretexts.org

Exploration of Other Cross-Coupling Chemistries (e.g., Negishi, Suzuki-Miyaura with functionalized counterparts)

Beyond the standard Kumada coupling, this compound and its derivatives can participate in other important cross-coupling reactions, such as Negishi and Suzuki-Miyaura couplings.

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide or triflate. While direct use of the Grignard reagent is characteristic of Kumada coupling, it can be converted to the corresponding organozinc species for Negishi coupling. A general method for the Negishi cross-coupling of primary alkyl halides and tosylates with various organozinc reagents has been developed using a palladium catalyst system. nih.gov This methodology is compatible with a range of functional groups, including esters and amides. nih.gov Cobalt-based catalysts have also emerged as a cost-effective alternative for Negishi couplings, successfully catalyzing the reaction between benzylzinc bromides and aryl iodides. nih.gov

Suzuki-Miyaura Coupling: This versatile method involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. researchgate.netbris.ac.uk For a substrate like this compound to be used in a Suzuki-Miyaura reaction, it would first need to be converted into the corresponding boronic acid or ester. The subsequent coupling reaction with an aryl or vinyl halide would then proceed. The Suzuki-Miyaura reaction is known for its high tolerance of functional groups and has been successfully applied to a wide variety of substrates, including those with multiple halide substituents where selective coupling can be achieved. chemspider.commdpi.com For example, the selective monocoupling of 2,6-dichlorobenzaldehyde (B137635) has been demonstrated. nih.gov

The following table summarizes the key features of these cross-coupling reactions:

| Reaction | Organometallic Reagent | Coupling Partner | Catalyst | Key Features |

| Kumada | Organomagnesium (Grignard) | Organic Halide | Pd or Ni | Direct use of Grignard reagent. |

| Negishi | Organozinc | Organic Halide/Triflate | Pd, Ni, or Co | Often requires transmetalation from a Grignard reagent; compatible with various functional groups. nih.govnih.gov |

| Suzuki-Miyaura | Organoboron | Organic Halide/Triflate | Pd | Requires conversion of the Grignard to a boronic acid/ester; high functional group tolerance. researchgate.netmdpi.com |

Mechanistic Elucidation of Reaction Pathways

Understanding the reaction mechanisms involving this compound is fundamental to optimizing reaction conditions and predicting outcomes.

Investigating the Role of the 1,3-Dioxane Protecting Group in Directing Reactivity and Stability

The 1,3-dioxane group serves as a robust protecting group for the aldehyde functionality at the para-position of the phenyl ring. organic-chemistry.orgthieme-connect.de This protection is crucial because unprotected aldehydes are highly reactive towards Grignard reagents. The acetal linkage of the 1,3-dioxane is stable under the neutral to strongly basic conditions typical of Grignard reagent formation and subsequent cross-coupling reactions. thieme-connect.delibretexts.org

The presence of the two oxygen atoms in the 1,3-dioxane ring can also influence the electronic properties of the aromatic ring, though this effect is generally considered to be modest. The primary role of the dioxane moiety in the context of the Grignard reagent's reactivity is steric and protective. It prevents intramolecular reactions and ensures that the nucleophilic character of the Grignard reagent is directed exclusively towards the intended electrophilic coupling partner.

Analysis of Schlenk Equilibrium in Solution

Grignard reagents in solution, including this compound, are not simple monomeric species of the formula RMgX. They exist in a dynamic equilibrium known as the Schlenk equilibrium. wikipedia.orglibretexts.org

2 RMgX ⇌ MgX₂ + MgR₂

This equilibrium involves the disproportionation of two equivalents of the alkyl- or arylmagnesium halide (RMgX) into one equivalent of the corresponding dialkyl- or diarylmagnesium compound (MgR₂) and one equivalent of magnesium halide (MgX₂). wikipedia.org The position of this equilibrium is influenced by several factors, including the nature of the organic group (R), the halide (X), the solvent, and the concentration. wikipedia.orgsci-hub.ru

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the intricate details of reaction mechanisms.

DFT calculations allow for the theoretical investigation of reaction pathways, including the structures and energies of transition states and intermediates. nih.govnih.gov This information is crucial for understanding reaction kinetics and selectivity. For instance, DFT can be used to calculate the activation barriers for different potential reaction pathways, with the pathway having the lowest activation barrier being the most likely to occur. nih.gov

In the context of cross-coupling reactions involving Grignard reagents, DFT studies can provide insights into:

The mechanism of oxidative addition: This is a key step in many palladium-catalyzed cross-coupling reactions where the palladium catalyst inserts into the carbon-halide bond of the electrophile.

The process of transmetalation: This step involves the transfer of the organic group from the magnesium (in the Grignard reagent) to the palladium center.

The final reductive elimination step: This is where the new carbon-carbon bond is formed, and the palladium catalyst is regenerated.

DFT has been employed to study the mechanisms of iron-catalyzed cross-coupling reactions, providing insights into the oxidation states of the iron catalyst throughout the catalytic cycle. nih.gov It has also been used to investigate the electronic and structural properties of molecules, which can be correlated with their reactivity. mdpi.comresearchgate.netd-nb.info For a molecule like this compound, DFT could be used to model the influence of the dioxane protecting group on the electronic structure of the phenyl ring and how this affects its reactivity in cross-coupling reactions.

Artificial Force-Induced Reaction (AFIR) Methodologies for Transition State Identification

The Artificial Force-Induced Reaction (AFIR) method is a powerful computational chemistry technique for the automated exploration of reaction pathways on a potential energy surface. nih.gov It is particularly effective for identifying transition states (TSs) in complex chemical systems, including organometallic reactions, without prior knowledge or assumptions about the reaction coordinates or products. elsevierpure.comspringerprofessional.de The core principle of the AFIR method involves applying an artificial force to induce structural changes, essentially pushing or pulling defined molecular fragments together or apart to simulate a chemical reaction. nih.goviqce.jp This induced deformation allows the system to overcome activation barriers on a modified potential energy surface, and upon removal of the artificial force, the system can be relaxed to locate the true transition state on the actual potential energy surface. iqce.jp

The utility of AFIR in organometallic chemistry is significant because it can systematically uncover complex reaction mechanisms, including catalytic cycles and the origins of selectivity. elsevierpure.comresearchgate.net For a reagent like this compound, the AFIR method could be employed to model its addition to various electrophiles. By defining the Grignard reagent and the electrophile as separate fragments, the AFIR algorithm can systematically explore possible reaction pathways, such as nucleophilic attack at a carbonyl carbon, and locate the associated transition state structures. rsc.org This approach is advantageous for discovering not only the expected reaction pathways but also unexpected or competing reaction channels.

Several algorithms based on the AFIR method have been developed to suit different investigative needs, as detailed in the table below. nih.gov

| AFIR Algorithm | Description and Application |

| Multicomponent (MC-AFIR) | Designed for systematically sampling reaction pathways between two or more reactant molecules. It is ideal for exploring bimolecular reactions, such as the initial complexation and subsequent reaction of this compound with a substrate. nih.govresearchgate.net |

| Single-Component (SC-AFIR) | Used for the automated generation of a global or semi-global reaction path network for a single molecular system. This is suitable for studying unimolecular processes like isomerizations or dissociations. nih.govnih.gov |

| Double-Sphere (DS-AFIR) | Aims to find a single reaction path connecting a given pair of reactant and product structures. This is useful when the initial and final states of a reaction are known and the connecting transition state is sought. nih.govrsc.org |

The application of these methodologies provides a systematic route to understanding the intricate details of reaction mechanisms, contributing valuable insights that complement experimental studies. springerprofessional.de

Theoretical Insights into Enantioselective Processes

Theoretical and computational studies, primarily using Density Functional Theory (DFT), provide profound insights into the origins of enantioselectivity in reactions involving Grignard reagents. researchgate.netchemrxiv.org While specific studies on this compound are not prevalent, the general principles derived from modeling other Grignard reactions are directly applicable. These studies focus on elucidating the factors that control the stereochemical outcome of the reaction, which is determined by the energy difference between the diastereomeric transition states leading to the respective enantiomers. acs.org

The enantioselectivity in the addition of Grignard reagents to carbonyls and other prochiral electrophiles is often achieved by using a chiral ligand. mdpi.commmu.ac.uk Computational models are crucial for understanding how these ligands create a chiral environment around the reactive center. Key factors that are investigated theoretically include:

Structure of the Chiral Complex: DFT calculations can optimize the geometry of the complex formed between the Grignard reagent, the chiral ligand, and the substrate. This reveals crucial non-covalent interactions, such as steric hindrance and chelation, that differentiate the competing transition states. researchgate.netnih.gov

Role of Solvent: The coordinating solvent (typically ether) plays a critical role in the structure and reactivity of the Grignard reagent. researchgate.netnih.gov Theoretical models that include explicit solvent molecules have shown that solvent coordination can influence the stability of transition states and thus affect enantioselectivity. chemrxiv.org

Reaction Pathway Analysis: By mapping the potential energy surface for the approach of the Grignard reagent to the substrate, computational methods can identify the lowest energy pathways. Energy decomposition analysis can then pinpoint the specific interactions (e.g., steric repulsion, electrostatic attraction) responsible for the observed enantiomeric excess. acs.org

The table below summarizes key factors that have been theoretically identified to govern enantioselectivity in Grignard reactions.

| Influencing Factor | Theoretical Observation |

| Chiral Ligand Structure | The steric bulk and coordinating atoms of the ligand dictate the geometry of the reactive complex, favoring one stereochemical pathway. mdpi.comnih.gov |

| Substrate-Ligand Interactions | Favorable interactions (e.g., π-stacking, hydrogen bonding) or unfavorable steric clashes between the substrate and the chiral ligand in the transition state are primary determinants of selectivity. researchgate.netacs.org |

| Chelation Control | Substrates with nearby coordinating groups can form chelated transition states with the magnesium center, which rigidly orients the molecule and enhances stereocontrol. researchgate.net |

| Grignard Reagent Aggregation | The reaction may proceed through monomeric or dimeric Grignard species, which can exhibit different selectivities. The Schlenk equilibrium plays a key role here. researchgate.netnih.gov |

These theoretical insights are instrumental in the rational design of new chiral ligands and the optimization of reaction conditions to achieve high enantioselectivity in syntheses utilizing Grignard reagents like this compound. ucd.ieacs.org

Considerations of Competing Side Reactions

Ether Fragmentation and Degradation Pathways of Grignard Reagents

Grignard reagents, while generally stable in ether solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are not completely inert towards them. wikipedia.orgacs.org The ether solvent molecules coordinate to the magnesium center, forming stable complexes that solubilize the reagent. wikipedia.orgvedantu.com However, under certain conditions, particularly at elevated temperatures or in the presence of activating agents, the Grignard reagent can attack and cleave the ether solvent. This side reaction can lead to a reduction in the yield of the desired product and the formation of impurities.

The mechanism of ether cleavage typically involves the nucleophilic attack of the Grignard's carbanion on the α-carbon of the ether. For a cyclic ether like THF, this results in a ring-opening reaction. gelest.com This process generates an alkoxide, which can complicate the reaction mixture.

Table of Ether Solvents and Their Susceptibility to Degradation

| Ether Solvent | Degradation Pathway | Influencing Factors |

|---|---|---|

| Tetrahydrofuran (THF) | Ring-opening via nucleophilic attack at the α-carbon. | Elevated temperatures, prolonged reaction times, presence of certain metal impurities or activated magnesium. gelest.com |

| Diethyl Ether (Et₂O) | Cleavage to form an ethoxide and an ethyl-substituted product. | Generally more stable than THF but can still degrade under harsh conditions (e.g., reflux). |

| 1,4-Dioxane | Can react with Grignard reagents to precipitate MgX₂(dioxane)₂, driving the Schlenk equilibrium. wikipedia.org | This is often an intended reaction to isolate diorganomagnesium compounds, but can be an undesired side reaction if not controlled. |

While this degradation is often slow at ambient temperatures, it is a critical consideration for reactions requiring heating or for the long-term storage of Grignard solutions. The reactivity of the specific Grignard reagent also plays a role; more reactive or sterically unhindered Grignard reagents may exhibit a greater tendency to attack the solvent.

Undesired Proto-decomposition Pathways and Their Mitigation

One of the most significant competing side reactions for any Grignard reagent is its decomposition by protic sources, often termed proto-decomposition or protonolysis. Grignard reagents are potent bases in addition to being strong nucleophiles. youtube.commasterorganicchemistry.com The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly basic and highly reactive towards even weakly acidic protons. youtube.com

This reaction involves the abstraction of a proton from a source such as water, alcohols, or even terminal alkynes. youtube.commasterorganicchemistry.com In the case of this compound, this undesired pathway leads to the formation of the corresponding neutral hydrocarbon, 4-phenyl-1,3-dioxane, and a magnesium halide salt (e.g., Mg(OH)Br). This process consumes the active Grignard reagent, thereby lowering the effective yield of the intended nucleophilic addition. reddit.com The reaction is typically fast and irreversible.

The primary source of unwanted protons is often trace amounts of water in the solvent or adsorbed on the surface of the glassware. researchgate.net Therefore, stringent control of the reaction environment is paramount for the success of any Grignard reaction.

Table of Proto-decomposition Sources and Mitigation Strategies

| Protic Source | Undesired Reaction | Mitigation Strategy |

|---|---|---|

| Water (H₂O) | R-MgX + H₂O → R-H + Mg(OH)X | Use of anhydrous solvents. Rigorously drying all glassware in an oven prior to use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. wikipedia.org |

| Alcohols (R'-OH) | R-MgX + R'-OH → R-H + Mg(OR')X | Ensure the substrate and any other reagents are free from alcohol impurities. Avoid using protic solvents. youtube.com |

| Substrate Protons | If the substrate contains acidic protons (e.g., carboxylic acids, phenols, primary/secondary amines), the Grignard reagent will act as a base first. | Use of an excess of the Grignard reagent to first deprotonate the substrate before the desired nucleophilic addition occurs. Alternatively, protect the acidic functional group prior to the Grignard reaction. leah4sci.com |

Careful planning and execution, with a focus on maintaining an anhydrous and inert environment, are essential to mitigate these proto-decomposition pathways and maximize the efficiency of reactions involving this compound. organic-chemistry.org

Applications in Complex Molecule Synthesis and Functional Material Preparation

Synthesis of Key Organic Intermediates

This Grignard reagent plays a crucial role in the multi-step synthesis of key organic intermediates that are precursors to more complex molecular targets. The protected aldehyde is inert to the highly basic and nucleophilic conditions of Grignard reactions, preserving it for subsequent transformations.

The reaction of Grignard reagents with carbonyl compounds is a cornerstone of carbon-carbon bond formation. libretexts.org The use of 4-(1,3-Dioxan-2-YL)phenylmagnesium bromide allows for the synthesis of multi-aromatic structures bearing a latent aldehyde group.

When reacted with benzophenone, the Grignard reagent adds to the carbonyl carbon to produce, after an acidic workup, a triphenylmethanol (B194598) derivative where one of the phenyl rings is substituted at the para position with a 1,3-dioxan-2-yl group. miracosta.edutsijournals.comodinity.com Similarly, reaction with a benzoate (B1203000) ester results in a double addition, also yielding a tertiary alcohol. masterorganicchemistry.com To synthesize substituted benzophenones, the Grignard reagent can be reacted with a benzoyl chloride or a similar acylating agent. beilstein-archives.org The resulting products are valuable intermediates, as the dioxan group can be easily hydrolyzed with aqueous acid to release the free aldehyde, providing a handle for further functionalization.

Table 1: Synthesis of Aryl Methanols and Benzophenones

| Starting Material | Reagent | Intermediate Product | Final Product (after hydrolysis) |

| Benzophenone | This compound | (4-(1,3-Dioxan-2-yl)phenyl)diphenylmethanol | 4-(hydroxydiphenylmethyl)benzaldehyde |

| Methyl Benzoate | This compound | Bis(4-(1,3-dioxan-2-yl)phenyl)(phenyl)methanol | 4,4'-(hydroxy(phenyl)methylene)dibenzaldehyde |

| Benzoyl Chloride | This compound | (4-(1,3-Dioxan-2-yl)phenyl)(phenyl)methanone | 4-Benzoylbenzaldehyde |

Nitrene chemistry offers powerful methods for constructing carbon-nitrogen bonds, often used in the synthesis of heterocycles and other nitrogen-containing compounds. rsc.orgnih.gov Precursors for these reactions, such as organic azides, are key starting materials. researchgate.net this compound can be employed to synthesize molecules that are subsequently converted into nitrene precursors.

For instance, the Grignard reagent can react with specific electrophilic nitrogen sources. A reaction with a sulfonyl azide, for example, could lead to the formation of a triazene (B1217601) intermediate, which can then be manipulated to generate the desired azide. The significance of using this particular Grignard reagent lies in its masked aldehyde functionality. This group remains protected during the often harsh conditions required for nitrene generation and reaction, allowing for the late-stage introduction of an aldehyde group into the final product for further diversification.

Table 2: Hypothetical Synthesis of a Nitrene Precursor

| Step | Reactant A | Reactant B | Product | Purpose |

| 1 | This compound | Tosyl Azide | 1-(4-(1,3-Dioxan-2-yl)phenyl)-3-tosyltriaz-1-ene | Introduction of the aryl group |

| 2 | Product from Step 1 | N/A (Decomposition) | 4-(1,3-Dioxan-2-yl)phenyl azide | Formation of the nitrene precursor |

Substituted benzylpiperidines are important structural motifs in many pharmaceutical compounds. researchgate.net A convenient method for their synthesis involves the addition of a Grignard reagent to a pyridine (B92270) carboxaldehyde, followed by deoxygenation and reduction of the pyridine ring.

Following this methodology, this compound is added to pyridine-3-carboxaldehyde. researchgate.net This nucleophilic addition yields a diaryl methanol (B129727) intermediate. This intermediate is then subjected to a one-pot reaction, typically using a palladium catalyst and a hydrogen source, which accomplishes both the deoxygenation of the benzylic alcohol and the complete reduction of the pyridine ring to a piperidine (B6355638) ring. The result is the formation of 3-(4-(1,3-dioxan-2-yl)benzyl)piperidine, a complex structure synthesized in a highly efficient manner.

Table 3: Key Steps in Substituted Benzylpiperidine Synthesis

| Step | Reaction Type | Reactants | Product |

| 1 | Grignard Addition | This compound, Pyridine-3-carboxaldehyde | (4-(1,3-Dioxan-2-yl)phenyl)(pyridin-3-yl)methanol |

| 2 | Catalytic Hydrogenolysis/Reduction | Product from Step 1, H₂, Pd/C | 3-(4-(1,3-Dioxan-2-yl)benzyl)piperidine |

Polymer and Materials Science Applications

The unique structure of this Grignard reagent also lends itself to applications in materials science, particularly in the synthesis of functional polymers and advanced organic materials where precise control over structure and functionality is paramount.

Regioregular poly(3-alkylthiophene)s (rr-P3ATs) are a class of conducting polymers with significant potential in organic electronics. The Grignard Metathesis (GRIM) polymerization is a powerful method for synthesizing these polymers. cmu.edu A key advantage of the GRIM method is the ability to "end-cap" the living polymer chains with a functional group by adding an excess of a functionalized Grignard reagent after polymerization is complete but before quenching. cmu.edu

By introducing this compound at the end of the polymerization process, a protected benzaldehyde (B42025) group is efficiently installed at the terminus of the polymer chain. This provides a versatile handle for subsequent post-polymerization modifications, allowing for the creation of more complex polymer architectures. cmu.edu

Table 4: GRIM Polymerization and End-Functionalization

| Stage | Process | Key Reagents | Result |

| 1 | Monomer Activation | 2,5-dibromo-3-alkylthiophene, t-BuMgCl | Formation of the monomer-Grignard species |

| 2 | Polymerization | Ni(dppp)Cl₂ (catalyst) | Growth of regioregular poly(3-alkylthiophene) chains |

| 3 | End-Capping | This compound | rr-P3AT with a terminal 4-(1,3-Dioxan-2-yl)phenyl group |

The introduction of a terminal aldehyde functionality (after deprotection of the dioxan group) onto a polymer like polythiophene is a gateway to creating advanced organic materials. cmu.edu This aldehyde group can participate in a wide range of chemical reactions, such as Wittig reactions, condensations, or reductive aminations, to attach the polymer to other molecules or materials.

This capability is particularly critical for the synthesis of block copolymers, where a conductive polythiophene block can be linked to another polymer block with different properties (e.g., insulating, light-emitting, or self-assembling). cmu.edu Such block copolymers are highly sought after for applications in organic photovoltaics (solar cells), light-emitting diodes (OLEDs), and sensors. The use of this compound in the initial synthesis provides a reliable and straightforward route to these sophisticated material architectures. cmu.edu

Construction of Bioactive Compound Scaffolds

The strategic use of this compound allows for the incorporation of a latent aldehyde functionality, which can be deprotected in later synthetic steps for further elaboration. This approach is invaluable in the synthesis of various biologically relevant molecular frameworks.

Role in the Synthesis of Tetrasubstituted Pyrazoles

The synthesis of tetrasubstituted pyrazoles, a class of compounds with significant interest in medicinal chemistry, can be achieved through various strategies, including the functionalization of a pre-existing pyrazole (B372694) core. One effective method involves the Negishi cross-coupling reaction, which pairs organozinc reagents with halogenated pyrazoles. beilstein-journals.org

A synthetic pathway to introduce an aryl group at the C4 position of the pyrazole ring involves the initial iodination of a 1,3,5-trisubstituted pyrazole. The resulting 4-iodopyrazole (B32481) serves as a key precursor. While the direct use of Grignard reagents in Suzuki couplings with these substrates can sometimes lead to simple dehalogenation, the Negishi coupling provides a more reliable alternative. beilstein-journals.org In this context, an organozinc reagent, which can be prepared from this compound via transmetalation with a zinc halide (e.g., ZnCl₂), could be coupled with a 4-iodopyrazole derivative in the presence of a palladium catalyst. This strategy would yield a tetrasubstituted pyrazole bearing the protected 4-formylphenyl group, ready for subsequent chemical transformations.

Table 1: Representative Negishi Cross-Coupling for Pyrazole Functionalization This table illustrates the general applicability of Negishi coupling for synthesizing substituted pyrazoles, a method adaptable for this compound (after transmetalation).

| 4-Iodopyrazole Precursor | Organozinc Reagent | Product | Yield (%) |

| 3a | (Pyridin-2-yl)zinc chloride | 6a | 87 |

| 3a | (Thiophen-2-yl)zinc chloride | 9a | 71 |

| 3b | (Pyridin-2-yl)zinc chloride | 6b | 75 |

| 3b | (Thiophen-2-yl)zinc chloride | 9b | 68 |

| Data sourced from a study on pyridinyl-substituted pyrazoles. beilstein-journals.org |

Preparation of Enamides and Trisubstituted Allenes

Trisubstituted allenes are valuable structural motifs in organic synthesis. An iron-catalyzed cross-coupling reaction provides an efficient route to these compounds from α-allenyl esters and Grignard reagents. nih.gov This methodology is characterized by its mild reaction conditions and tolerance for a variety of functional groups.

The reaction mechanism is believed to involve the formation of a low-valent organoiron intermediate from the Fe(acac)₃ precatalyst and the Grignard reagent. This active species then reacts with the α-allenyl acetate (B1210297) via an Sₙ2' pathway to generate the substituted 1,3-diene product. nih.gov By employing this compound in this reaction, it is possible to synthesize complex allenes that contain the protected benzaldehyde functionality. This would provide a versatile handle for post-synthetic modifications, enabling the creation of diverse molecular libraries. While the synthesis of enamides often relies on palladium-catalyzed methods, the versatility of Grignard reagents in C-C bond formation remains central to many synthetic strategies. researchgate.net

Synthetic Strategies for Cyclooctynes in Bioorthogonal Chemistry

Cyclooctynes are indispensable tools in bioorthogonal chemistry, particularly for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. rsc.org The synthesis of functionalized cyclooctynes is crucial for developing new chemical biology probes. A notable strategy for synthesizing dibenzocyclooctynes (DIBO) involves a sulfoxide-magnesium exchange reaction. rsc.org

In this approach, a 2-sulfinylcycloalkenyl triflate precursor is treated with a Grignard reagent. After screening various reagents, phenylmagnesium bromide was identified as optimal for the synthesis of unsubstituted cyclooctyne (B158145). rsc.org The reaction proceeds via a sulfoxide-magnesium exchange to generate the strained alkyne. This method can be adapted to create functionalized cyclooctynes by using substituted Grignard reagents. The use of this compound would install a protected aldehyde onto the cyclooctyne scaffold. This aldehyde can later be deprotected and used as a chemical handle to conjugate other molecules, such as fluorophores or drugs, significantly expanding the utility of the resulting bioorthogonal probe. rsc.orgnih.gov

Table 2: Key Steps in DIBO Synthesis via Sulfoxide-Magnesium Exchange This table outlines the synthesis of a DIBO precursor and its subsequent conversion using a Grignard reagent, a strategy applicable to this compound.

| Step | Reaction | Product | Yield (%) |

| 1 | Thiolation of cyclooctanone (B32682) derivative | α-Thiolated intermediate 37 | 34 |

| 2 | Enol triflate formation and oxidation | 2-Sulfinylcycloalkenyl triflate 38 | 58 |

| 3 | Sulfoxide-magnesium exchange with PhMgBr | DIBO | 92 |

| Data sourced from a study on innovative synthetic strategies for cyclooctynes. rsc.org |

Synthesis of Functionalized Pyrimidines and Dihydropyrimidines

Pyrimidines are core structures in numerous biologically active compounds. nih.gov A fascinating and unusual nucleophilic addition of Grignard reagents to 4-amino-5-cyanopyrimidines provides access to both C6-substituted pyrimidines and their 1,2-dihydro counterparts. The reaction outcome is highly dependent on the temperature conditions. nih.gov

When 4-amino-5-cyano-2-methylpyrimidine is treated with a Grignard reagent like phenylmagnesium bromide at 40 °C, a C6-substituted α-keto-2-methyl-4-aminopyrimidine is formed after acidic workup. However, if the reaction is held at 0 °C before quenching, the major product is the C6-substituted 1,2-dihydropyrimidine. nih.gov This divergent reactivity allows for selective synthesis. Employing this compound in this reaction would enable the synthesis of pyrimidines and dihydropyrimidines bearing the 4-(1,3-dioxan-2-yl)phenyl group at the C6 position. This introduces a versatile functional handle for creating complex derivatives for pharmaceutical and academic research.

Development of Novel Synthetic Strategies

The unique reactivity of this compound also lends itself to the design of new and efficient synthetic sequences, including domino and cascade reactions that build molecular complexity rapidly.

Incorporation into Domino and Cascade Reaction Sequences

A cascade reaction, also known as a domino reaction, involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. These reactions are highly valued for their atom economy and efficiency in constructing complex molecules from simple precursors.

While a specific cascade sequence initiated by this compound is not explicitly detailed in the surveyed literature, its potential can be inferred from established principles. For instance, iron-catalyzed cross-coupling reactions can be part of cascade sequences, such as the ring-opening/cross-coupling of certain heterocyclic substrates. orgsyn.org A hypothetical cascade could involve the addition of this compound to a substrate containing both an electrophilic site (e.g., a nitrile or carbonyl) and a latent reactive group. The initial Grignard addition would form an intermediate that, under the reaction conditions, undergoes a spontaneous intramolecular cyclization or rearrangement, leading to a polycyclic structure in a single operation. The protected aldehyde of the Grignard reagent would remain intact for further functionalization of the complex product.

Strategies for Multi-component Assembly

Multi-component reactions (MCRs) are powerful synthetic tools wherein three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the initial components. nih.govmanchester.ac.ukresearchgate.net These reactions are highly valued for their atom economy, step efficiency, and ability to rapidly generate molecular diversity. The integration of this compound into MCRs provides a direct route to complex aromatic compounds bearing a formyl group precursor.

One prominent strategy involves the use of this Grignard reagent in transition-metal-catalyzed cross-coupling reactions that are part of a multi-component sequence. For instance, in the synthesis of unsymmetrically substituted triarylamines, a class of molecules with significant applications in materials science as hole transport layers in organic electronics, a sequential one-pot approach can be envisioned. nih.gov While direct examples with this compound are not extensively documented in readily available literature, the principles of related transformations using other Grignard reagents suggest its applicability.

A hypothetical, yet chemically sound, three-component reaction could involve the coupling of an aniline (B41778) derivative, a second aryl halide, and this compound, mediated by a suitable palladium or copper catalyst. The Grignard reagent would serve as one of the aryl sources, introducing the protected benzaldehyde moiety.

Table 1: Hypothetical Three-Component Synthesis of a Triarylamine Precursor

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst System | Product |

| Aniline | Aryl Bromide | This compound | Pd or Cu catalyst with appropriate ligand | N-(Aryl)-N-(4-(1,3-dioxan-2-yl)phenyl)aniline |

Another plausible multi-component strategy is the synthesis of tertiary amines through the reaction of thioformamides with organometallic reagents. Research has demonstrated the successful three-component coupling of thioformamides with organolithium and Grignard reagents. organic-chemistry.org In this context, this compound could act as the Grignard component, reacting with an intermediate formed from the thioformamide (B92385) and an organolithium reagent to yield a tertiary amine containing the protected benzaldehyde group.

The resulting complex molecule, containing the 1,3-dioxane (B1201747) protecting group, can then be subjected to acidic hydrolysis to unmask the aldehyde functionality. This newly revealed aldehyde can then participate in a wide array of subsequent transformations, such as Wittig reactions, reductive aminations, or further condensations, to build even more complex molecular frameworks. This latent reactivity is a key advantage, allowing for selective transformations at different stages of a synthesis.

The preparation of functionalized arylzinc reagents, which are closely related to Grignard reagents, from aryl halides containing the 1,3-dioxane moiety has been reported. uni-muenchen.de These arylzinc reagents have been successfully employed in palladium-catalyzed cross-coupling reactions, underscoring the feasibility of using such protected benzaldehyde derivatives in complex synthetic sequences. uni-muenchen.de

The versatility of this compound in multi-component assembly is further highlighted by its potential use in the synthesis of propargylamines, which are significant structural motifs in many biologically active compounds. Enantioselective one-pot three-component syntheses of propargylamines have been achieved using aldehydes, anilines, and alkynes, often catalyzed by copper complexes. organic-chemistry.org By replacing a standard aromatic aldehyde with a product derived from the deprotection of a molecule assembled using the target Grignard reagent, chemists can access a broader range of functionalized propargylamines.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 4-(1,3-Dioxan-2-YL)phenylmagnesium bromide, allowing for the unambiguous assignment of proton and carbon environments. Due to the reactive nature of Grignard reagents, NMR studies are typically conducted in anhydrous deuterated solvents like THF-d8 under an inert atmosphere.

Proton NMR (¹H NMR) provides detailed information about the electronic environment of the hydrogen atoms within the molecule. The formation of the Grignard reagent from its precursor, 2-(4-bromophenyl)-1,3-dioxane (B2859675), induces characteristic shifts in the aromatic proton signals. The protons ortho to the C-Mg bond experience a significant upfield shift compared to the starting material due to the strong shielding effect of the electropositive magnesium-carbon bond.

The spectrum can be monitored to confirm the complete conversion of the starting aryl bromide. A common method involves quenching an aliquot of the reaction mixture with deuterium (B1214612) oxide (D₂O); the absence of the original aryl bromide signals in the ¹H NMR spectrum confirms that the Grignard reagent has formed successfully.

Expected ¹H NMR Spectral Data

Below is a table of expected chemical shifts for this compound, based on data for structurally similar compounds. chemicalbook.com

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl (aromatic, ortho to Mg) | ~7.4-7.6 | Doublet | ~8-9 |

| Phenyl (aromatic, meta to Mg) | ~7.2-7.4 | Doublet | ~8-9 |

| Methine (dioxane ring, CH) | ~5.5-5.8 | Singlet | - |

| Methylene (dioxane ring, O-CH₂-CH₂) | ~4.1-4.3 | Multiplet | - |

| Methylene (dioxane ring, O-CH₂-CH₂) | ~3.9-4.1 | Multiplet | - |

Note: The exact chemical shifts can vary depending on the solvent (typically THF) and concentration.

Carbon-13 NMR (¹³C NMR) is employed to map the carbon framework of the molecule. A key indicator of Grignard reagent formation is the signal for the carbon atom directly bonded to magnesium (C-Mg). This carbon resonance appears at a very low field (downfield) in the spectrum, often in the range of 160-170 ppm, due to the unique electronic effects of the carbon-metal bond. The remaining carbon signals of the phenyl and dioxane rings can be assigned based on established chemical shift data for similar aromatic and heterocyclic structures. chemicalbook.comdocbrown.info

Expected ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-Mg (aromatic) | ~165 |

| C-ipso (aromatic, attached to dioxane) | ~140 |

| C-H (aromatic, ortho to Mg) | ~135 |

| C-H (aromatic, meta to Mg) | ~128 |

| C-H (methine, dioxane ring) | ~101 |

| C-O (methylene, dioxane ring) | ~67 |

| C-C (methylene, dioxane ring) | ~26 |

Note: These are approximate values and can be influenced by experimental conditions.

For mechanistic investigations or studies involving structurally related compounds, specialized NMR techniques are utilized. For instance, if a fluorine substituent is introduced onto the phenyl ring, as in the analog 4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide, ¹⁹F NMR spectroscopy becomes an invaluable tool. This technique is highly sensitive to the local electronic environment of the fluorine nucleus, allowing researchers to monitor reaction progress, confirm regioselectivity, and probe electronic effects within the molecule. The electron-withdrawing nature of fluorine in such analogs can influence the nucleophilicity and reactivity of the Grignard reagent.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. While analyzing highly reactive Grignard reagents directly via MS can be challenging due to their instability and non-volatility, derivatives of the compound are often analyzed, and soft ionization techniques can be employed.

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a synthesized compound by measuring its mass with very high precision. rsc.org For the characterization of products derived from this compound, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. Techniques like Atmospheric Pressure Chemical Ionization (APCI) are often used in conjunction with HRMS for this purpose. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of non-volatile, thermally fragile, and ionic species, including organometallic complexes. nih.govnih.gov ESI allows for the transfer of ions from a solution into the gas phase with minimal fragmentation, making it possible to observe the molecular ion of interest. nih.govyoutube.com This technique can be used to study the Grignard reagent in solution, potentially identifying aggregates or solvent complexes. ESI-MS is often coupled with tandem mass spectrometry (MS/MS), where precursor ions are selected and fragmented to provide further structural information. nih.gov This can be particularly useful for characterizing reaction intermediates and products in complex mixtures.

X-Ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) stands as a definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. pdx.edu For Grignard reagents, single-crystal XRD provides crucial information on the coordination environment of the magnesium center, bond lengths, bond angles, and the potential for aggregation in the solid state. nih.gov

Although a specific crystal structure for this compound is not widely reported, analysis of analogous aryl Grignard reagents allows for a well-founded prediction of its structural characteristics. nih.govacs.org Grignard reagents in the solid state, crystallized from ethereal solvents like tetrahydrofuran (B95107) (THF), typically feature a magnesium atom coordinated to the organic group, the halide, and one or more solvent molecules. nih.govwikipedia.org Most reported crystal structures of monomeric Grignard compounds show a four-coordinated magnesium center with a distorted tetrahedral geometry. nih.gov

Predicted Crystalline Structure Parameters: The structure of this compound, when crystallized from THF, would likely consist of a central magnesium atom bonded to the phenyl ring's ipso-carbon, the bromine atom, and two coordinating THF molecules. The key structural parameters that XRD would determine are summarized in the table below, with expected values based on similar reported structures. nih.govacs.org

| Parameter | Description | Expected Value / Observation |

| Coordination Number | Number of atoms bonded to the Mg center. | Typically 4 |

| Geometry | The spatial arrangement of atoms around the Mg center. | Distorted Tetrahedral |

| Mg-C Bond Length | The distance between magnesium and the phenyl carbon. | ~2.1 Å |

| Mg-Br Bond Length | The distance between magnesium and bromine. | ~2.45 Å |

| Mg-O(THF) Bond Length | The distance between magnesium and the oxygen of the coordinating THF solvent. | ~2.1 Å |

| Aggregation State | Whether the compound exists as a monomer, dimer, or higher-order aggregate. | Monomeric (RMgX·(Solvent)₂) or dimeric structures are possible. nih.gov |

In solution, Grignard reagents exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving the species RMgX, R₂Mg, and MgX₂. acs.org While a crystal structure represents a single, low-energy state that may not fully represent the mixture in solution, it provides an invaluable starting point for understanding the reagent's fundamental structure. acs.org

Specialized Spectroscopic Techniques for Organometallic Studies

Beyond standard characterization, specialized spectroscopic methods are employed to probe the more nuanced aspects of organometallic compounds, particularly their role in catalytic reactions and the transient species that may form.

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods using precious metals. acs.orgnih.gov In these reactions, Grignard reagents like this compound serve as the nucleophilic partner. Understanding the mechanism requires identifying the active iron species, a task complicated by the frequent presence of multiple, often paramagnetic, iron intermediates. acs.org

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of iron atoms. wikipedia.org It is not limited to specific electronic configurations and can provide detailed information on the oxidation state, spin state, and coordination geometry of iron species present in situ during a catalytic reaction. nih.govnih.gov By freeze-quenching a reaction at various time points, the evolution of the iron catalyst can be tracked. nih.gov

Application to a Catalytic Cycle: In a hypothetical iron-catalyzed cross-coupling between this compound and an alkyl halide, Mössbauer spectroscopy could be used to:

Characterize the resting state of the iron precatalyst (e.g., Fe(acac)₃ or FeCl₂).

Identify the species formed upon reaction with the Grignard reagent, such as iron-ate complexes or low-valent iron clusters. nih.gov

Observe the formation of on-cycle catalytic intermediates. nih.govacs.org

The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q), which are distinctive for different iron oxidation and spin states. wikipedia.orgacs.org

| Iron Species Type | Typical Oxidation State | Typical Spin State | Expected Isomer Shift (δ) (mm/s) | Expected Quadrupole Splitting (ΔE_Q) (mm/s) |

| High-Spin Fe(II) | +2 | High | 0.8 - 1.2 | 1.5 - 3.0 |

| Low-Spin Fe(II) | +2 | Low | 0.2 - 0.5 | 0.0 - 0.8 |

| High-Spin Fe(III) | +3 | High | 0.3 - 0.6 | 0.0 - 0.8 |

| Low-Valent Fe | 0, -I, -II | N/A | Variable (often negative or small positive) | Variable |

Note: Values are approximate and can vary significantly with the ligand environment. nih.govnih.gov

This technique has proven powerful for demonstrating that, in many cases, iron(II) species are the on-cycle reactive intermediates, rather than the low-valent iron complexes that might be presumed. nih.gov

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and many transition metal ions. bruker.comlibretexts.org It is the only direct method for observing these highly reactive intermediates. bruker.com The mechanism of Grignard reagent formation and their subsequent reactions, particularly in transition-metal-catalyzed couplings, has long been debated, with some pathways proposed to involve single-electron transfer (SET) steps that generate radical intermediates. harvard.edu

EPR spectroscopy can be used to:

Detect Radical Intermediates: During the formation of this compound from its corresponding aryl bromide and magnesium metal, the involvement of an aryl radical intermediate could be investigated by performing the reaction in the cavity of an EPR spectrometer. harvard.edu

Characterize Paramagnetic Catalysts: In iron-catalyzed reactions, EPR can help characterize paramagnetic iron centers (e.g., high-spin Fe(III), Fe(I)) that may be part of the catalytic cycle. researchgate.net

Study Reaction Mechanisms: By using spin-trapping agents, short-lived radicals that are present in concentrations too low for direct detection can be converted into more stable radical adducts with a characteristic EPR spectrum, providing evidence for their existence. nih.govresearchgate.net

The ability of EPR to detect and characterize paramagnetic species makes it an indispensable tool for gaining a deeper mechanistic understanding of reactions involving this compound. purdue.eduutsa.edu

Controlling the formation of Grignard reagents is crucial for safety and yield, as the reaction can have a variable induction period followed by a strong exotherm. acs.org In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for real-time monitoring of chemical reactions without the need for sampling, which can introduce deleterious air and moisture. mt.comacs.org

Monitoring Grignard Formation: The formation of this compound from 2-(4-bromophenyl)-1,3-dioxane and magnesium can be continuously tracked. mt.com

Reactant Consumption: In situ FTIR can monitor the decrease in the concentration of the starting material, 2-(4-bromophenyl)-1,3-dioxane, by tracking the disappearance of a characteristic vibrational band (e.g., a C-Br stretch or an aromatic C-H vibration). acs.org